molecular formula C18H20O3 B11392840 3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one

3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11392840
M. Wt: 284.3 g/mol
InChI Key: CLTZRVUBOGKDSJ-UHFFFAOYSA-N
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Description

3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of substituted hydroxycoumarins with α-halogen ketones under acidic conditions to form the furochromene core . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in halogenated or nitrated derivatives.

Scientific Research Applications

3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one

Uniqueness

3-tert-butyl-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-tert-butyl-9-ethyl-4-methylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C18H20O3/c1-6-11-8-14(19)21-13-7-10(2)15-12(18(3,4)5)9-20-17(15)16(11)13/h7-9H,6H2,1-5H3

InChI Key

CLTZRVUBOGKDSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C(C)(C)C

Origin of Product

United States

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